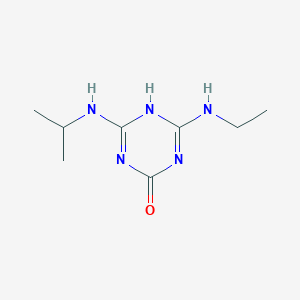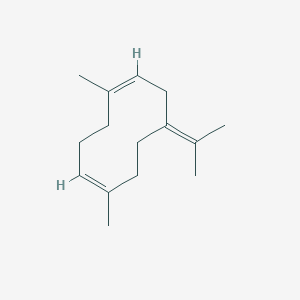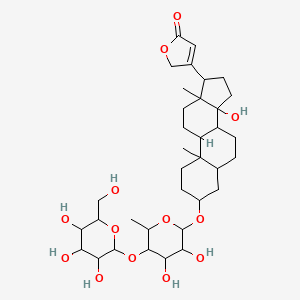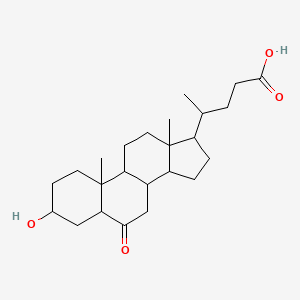
Dipalmitin, >=99.0%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipalmitin, >=99.0% is a useful research compound. Its molecular formula is C70H136O10 and its molecular weight is 1137.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipalmitin, >=99.0% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipalmitin, >=99.0% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Synthesis in Supercritical Carbon Dioxide : Dipalmitin can be enzymatically synthesized from palmitic acid and glycerol in supercritical carbon dioxide (scCO2). This method showed a high conversion rate of palmitic acid (81%) and yield of dipalmitin (69.44%) with low enzyme concentration. The immobilized enzyme displayed excellent operational stability under these conditions, making this a promising approach for dipalmitin synthesis (Tao, Li, Qu, & Zhang, 2013).
Preparation by Fractionation Method : A fractionation method involving glycerolysis of palmitic acid was used to prepare dipalmitin. This method achieved a high dipalmitin content of up to 89.80% after purification. The method was practical due to higher yield, ease of preparation, and lower requirements for starting materials (Ismail, Cheow, & Chong, 2011).
Acyl Migration Study in Diglycerides : Research on acyl migration in diglycerides like dipalmitin revealed that the equilibrium between 1,2-dipalmitin and 1,3-dipalmitin varies with the isomerisation temperature, suggesting the relative rates of esterification of primary and secondary hydroxyl groups influence this equilibrium (Freeman & Morton, 1966).
Biological Evaluation in Cancer Research : Dipalmitin derivatives have been synthesized and evaluated for their biological activity, particularly in cancer research. For example, 1-β-D-arabinofuranosylcytosine-5'-diphosphate-L-1,2-dipalmitin demonstrated inhibitory effects on the growth of cancer cells (Maccoss, Ryu, & Matsushita, 1978).
Phospholipid Derivatives in Drug Delivery : Dipalmitin has been used to create phospholipid derivatives of nucleoside analogs, which act as prodrugs with enhanced catabolic stability. These derivatives show potential for improving drug efficacy and reducing side effects in treatments like chemotherapy (Matsushita, Ryu, Hong, & Maccoss, 1981).
Isomerisation with Lipase Catalysis : Research has shown that lipase-catalyzed isomerisation of 1,2-dipalmitin into 1,3-dipalmitin occurs, highlighting the role of water in this enzymatic process. This study contributes to the understanding of lipid transformations and enzymatic mechanisms (Heisler, Rabiller, & Hublin, 1991).
Gastric Protective Activity : Dipalmitin, in combination with other lipids, has demonstrated gastric protective activity in rats. This finding suggests potential applications in developing treatments for gastric conditions (Lichtenberger, Romero, Kao, & Dial, 1990).
Propriétés
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipalmitin, >=99.0% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)
![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)

![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)
![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)

![5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236154.png)

![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B8236167.png)
![[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate](/img/structure/B8236175.png)
![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
![[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate](/img/structure/B8236190.png)

